molecular formula C17H16N2O3S3 B2953590 Ethyl 3-methyl-5-(4-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate CAS No. 896354-39-5

Ethyl 3-methyl-5-(4-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2953590
CAS No.: 896354-39-5
M. Wt: 392.51
InChI Key: RPNNVDVCYKCEDP-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(4-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with ethyl, methyl, benzamido, and thiocyanato groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(4-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The ethyl, methyl, benzamido, and thiocyanato groups are introduced through various substitution reactions. For instance, the benzamido group can be added via an amide coupling reaction using benzoyl chloride and an amine.

    Final Assembly: The final compound is assembled by combining the substituted thiophene with ethyl and thiocyanato groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(4-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove certain functional groups or to alter the oxidation state of sulfur.

    Substitution: The benzamido and thiocyanato groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups in place of the benzamido or thiocyanato groups.

Scientific Research Applications

Ethyl 3-methyl-5-(4-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Ethyl 3-methyl-5-(4-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The thiophene ring and its substituents can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Other thiophene derivatives with different substituents can have similar chemical properties but different biological activities.

    Benzamido Compounds: Compounds with benzamido groups can have similar interactions with biological targets but may differ in their overall effects due to other structural differences.

Uniqueness

Ethyl 3-methyl-5-(4-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-methyl-5-[(4-methylsulfanylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-4-22-17(21)14-10(2)13(24-9-18)16(25-14)19-15(20)11-5-7-12(23-3)8-6-11/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNNVDVCYKCEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)SC)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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